3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine
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Overview
Description
3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine is a complex organic compound featuring a pyridine ring substituted with an iodohexynyl group and a methoxymethylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed coupling of a pyridine derivative with a terminal alkyne, followed by iodination. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, using appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodohexynyl group allows for interactions with hydrophobic pockets, while the pyrrolidine moiety can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry.
Imidazo[1,2-a]pyridines: Valuable scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the iodohexynyl and methoxymethylpyrrolidine groups provides a unique set of interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
820231-98-9 |
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Molecular Formula |
C17H23IN2O |
Molecular Weight |
398.28 g/mol |
IUPAC Name |
3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C17H23IN2O/c1-20-10-6-8-16(20)14-21-17-11-15(12-19-13-17)7-4-2-3-5-9-18/h11-13,16H,2-3,5-6,8-10,14H2,1H3/t16-/m0/s1 |
InChI Key |
JUYVLWANRQTJCC-INIZCTEOSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=CN=CC(=C2)C#CCCCCI |
Canonical SMILES |
CN1CCCC1COC2=CN=CC(=C2)C#CCCCCI |
Origin of Product |
United States |
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